molecular formula C10H13Br B8502062 1-(1-Bromopropyl)-4-methylbenzene

1-(1-Bromopropyl)-4-methylbenzene

Cat. No. B8502062
M. Wt: 213.11 g/mol
InChI Key: RCNGJIWLWQYZLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-Bromopropyl)-4-methylbenzene is a useful research compound. Its molecular formula is C10H13Br and its molecular weight is 213.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(1-Bromopropyl)-4-methylbenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-Bromopropyl)-4-methylbenzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(1-Bromopropyl)-4-methylbenzene

Molecular Formula

C10H13Br

Molecular Weight

213.11 g/mol

IUPAC Name

1-(1-bromopropyl)-4-methylbenzene

InChI

InChI=1S/C10H13Br/c1-3-10(11)9-6-4-8(2)5-7-9/h4-7,10H,3H2,1-2H3

InChI Key

RCNGJIWLWQYZLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=C(C=C1)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

4.5 g (1.6 ml, 16.7 mmol) Phosphorus tribromide were added portion-wise, with stirring to a solution of 4.98 g (33.0 mmol) rac-1-p-tolyl-propan-1-ol and 0.37 ml pyridine in 17 ml anhydrous diethyl ether at 0° C. The reaction mixture was warmed to ambient temperature and the reaction monitored by HPLC to completion. The reaction mixture was poured onto ice-water and the whole was extracted with dichloromethane. The organic phase was washed with brine, dried over MgSO4 and evaporated to give rac-1-(1-bromo-propyl)-4-methyl-benzene as a colourless oil that did not require further purification: NMR (CDCl3, ppm): 1.01 (3H, t), 2.28 (2H, m), 2.40 (3H, s), 4.92 (1H, t), 7.20 (4H, m).
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
4.98 g
Type
reactant
Reaction Step Two
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
17 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.